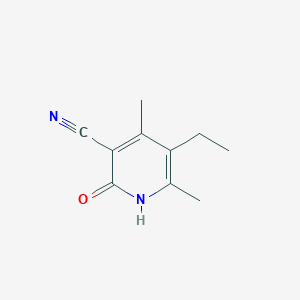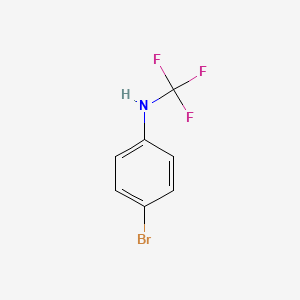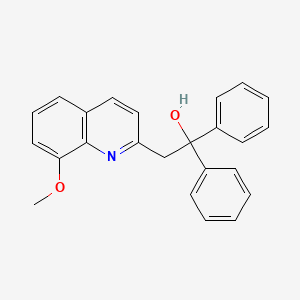![molecular formula C9H8BrClN2 B13946126 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-ethylpyridine followed by cyclization to form the pyrrolo[2,3-b]pyridine ring . Industrial production methods may involve the use of transition metal catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8BrClN2 |
|---|---|
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-2-6-7-3-5(10)4-12-9(7)13-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
NLRSBSJJURQLBR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC2=C1C=C(C=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)


![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)




![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)

![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)

